molecular formula C13H19NO4S B2726671 2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid CAS No. 149588-19-2

2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid

Cat. No. B2726671
CAS RN: 149588-19-2
M. Wt: 285.36
InChI Key: AAIYERLFYBEAKN-UHFFFAOYSA-N
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Description

2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and material science. This compound is also known by its abbreviation Boc-AMTCA.

Mechanism of Action

The mechanism of action of Boc-AMTCA is not fully understood. However, it is believed that the compound works by inhibiting the production of inflammatory cytokines and prostaglandins, which are responsible for the development of pain and inflammation.
Biochemical and Physiological Effects
Boc-AMTCA has been found to exhibit a range of biochemical and physiological effects. Some of the notable effects include the inhibition of COX-2 enzyme activity, the reduction of nitric oxide production, and the suppression of pro-inflammatory cytokine production.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using Boc-AMTCA in lab experiments is its high potency and selectivity. This compound has been found to exhibit potent anti-inflammatory and analgesic properties at low concentrations, making it an ideal candidate for in vitro and in vivo studies.
However, there are also some limitations associated with the use of Boc-AMTCA in lab experiments. One of the primary limitations is its low solubility in water, which can make it difficult to prepare solutions for experiments. Additionally, the synthesis process for Boc-AMTCA is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of Boc-AMTCA. One potential direction is the development of new drugs based on the structure of Boc-AMTCA for the treatment of pain and inflammation-related disorders. Another potential direction is the study of the compound's potential applications in material science and organic synthesis.
Conclusion
In conclusion, Boc-AMTCA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. The synthesis process for Boc-AMTCA is complex, and there are some limitations associated with its use in lab experiments. However, there are also several future directions for the study of this compound, including the development of new drugs and the study of its potential applications in material science and organic synthesis.

Synthesis Methods

The synthesis of Boc-AMTCA is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-ethyl-5-methylthiophene-3-carboxylic acid with t-butoxycarbonyl chloride to form Boc-EMTCA. The second step involves the reaction of Boc-EMTCA with ammonia to form Boc-AMTCA. The overall yield of this synthesis process is around 40%.

Scientific Research Applications

Boc-AMTCA has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of pharmaceuticals. Boc-AMTCA has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

4-ethyl-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-6-8-7(2)19-10(9(8)11(15)16)14-12(17)18-13(3,4)5/h6H2,1-5H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIYERLFYBEAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid

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